Benzyltrimethylammonium bromide
Description
Overview of Quaternary Ammonium (B1175870) Salts in Chemical Research
Quaternary ammonium salts, often referred to as quats, are organic compounds with the general formula R₄N⁺X⁻. They consist of a central nitrogen atom bonded to four organic groups (R), which can be alkyl or aryl groups, and a halide or other anion (X⁻). This structure results in a permanent positive charge on the nitrogen atom, making them cationic surfactants. acs.org
In chemical research, quaternary ammonium salts are indispensable for several reasons. They are widely used as phase-transfer catalysts, which facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. pubcompare.aikhushidyechem.com This capability significantly enhances reaction rates and yields in the synthesis of various organic compounds. chemimpex.com Furthermore, their surfactant properties make them useful as detergents, emulsifiers, and dispersing agents. nih.gov Some quaternary ammonium compounds also exhibit potent antimicrobial properties and are key ingredients in disinfectants and biocides. acs.orgacs.org Their diverse applications extend to roles as electrolytes, alkylating agents, and templates for the synthesis of porous materials. tcichemicals.com
Specific Context of Benzyltrimethylammonium (B79724) Bromide (BTMA or BTMAB) within Quaternary Ammonium Chemistry
Benzyltrimethylammonium bromide, with the chemical formula C₆H₅CH₂N(CH₃)₃Br, is a classic example of a quaternary ammonium salt. sigmaaldrich.com It features a benzyl (B1604629) group, three methyl groups, and a bromide anion attached to the central nitrogen atom. This specific combination of organic groups imparts a unique set of properties that makes BTMA a versatile reagent in organic synthesis and other applications. pubcompare.aichemimpex.com
BTMA is particularly recognized for its efficacy as a phase-transfer catalyst. chemimpex.comchemimpex.com It is also utilized as a surfactant, an antimicrobial agent, and in the modification of material surfaces to enhance properties like hydrophobicity. chemimpex.comchemimpex.com In electrochemistry, it serves as a component in the development of sensitive sensors. chemimpex.com
Historical Development and Significance of BTMA in Chemical Synthesis and Other Applications
The development of quaternary ammonium compounds as phase-transfer catalysts in the mid-20th century was a significant breakthrough in synthetic organic chemistry, enabling reactions between immiscible phases. pubcompare.ai BTMA has been a key player in this field.
Historically, the synthesis of quaternary ammonium salts involved the alkylation of primary or secondary amines, often requiring harsh reaction conditions and resulting in low yields. dtic.mil Modern methods, however, allow for more efficient one-step procedures. For instance, BTMA can be synthesized by reacting a benzyl halide with trimethylamine (B31210) in a suitable solvent system. chemicalbook.com
The significance of BTMA in chemical synthesis is highlighted by its diverse applications. It has been employed as a catalyst in various organic transformations, including quaternization reactions and the synthesis of 1,4-dihydropyridines. pubcompare.aitandfonline.com It also functions as an oxidizing reagent for the conversion of certain amines to aldimines and as a benzylating agent. sigmaaldrich.com Beyond synthesis, BTMA has found use in water treatment processes for the removal of contaminants. chemimpex.com
Properties of this compound
The utility of this compound in various chemical applications is dictated by its distinct physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₆BrN |
| Molecular Weight | 230.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 230-232 °C |
| Solubility | Soluble in water |
| CAS Number | 5350-41-4 |
Data sourced from multiple references. nih.govsigmaaldrich.comchemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYBYIOAZTMGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14800-24-9 (Parent) | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40968236 | |
| Record name | N,N,N-Trimethyl(phenyl)methanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5350-41-4 | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5350-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl(phenyl)methanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyltrimethylammonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF55CY4478 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization of Benzyltrimethylammonium Bromide
Established Synthetic Pathways for Benzyltrimethylammonium (B79724) Bromide
The traditional synthesis of Benzyltrimethylammonium bromide primarily relies on two main strategies: direct quaternization and salt metathesis.
Direct Quaternization Methods
Direct quaternization involves the formation of the quaternary ammonium (B1175870) salt by directly reacting a tertiary amine with an alkyl halide.
A common and straightforward method for synthesizing this compound is the reaction of a benzyl (B1604629) halide, such as benzyl bromide, with trimethylamine (B31210). chemicalbook.comsmolecule.com This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of the benzyl halide, displacing the halide ion and forming the quaternary ammonium salt. rsc.org
The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) and ethanol. chemicalbook.com In a typical procedure, a solution of the benzyl halide is treated with an excess of trimethylamine. chemicalbook.com The product, this compound, often precipitates out of the solution as a white solid and can be collected by filtration. chemicalbook.com Yields for this method are generally high, often reaching up to 98%. chemicalbook.com
| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |
| Benzyl halide, Trimethylamine | Tetrahydrofuran, Ethanol | Room temperature, 24 hours, Inert atmosphere | This compound | 98% chemicalbook.com |
This table summarizes the typical reaction conditions for the direct quaternization of a benzyl halide with trimethylamine.
Salt Metathesis Routes
Salt metathesis, or ion exchange, offers an alternative pathway to synthesize this compound, particularly when starting from a different salt of the same cation.
This compound can be prepared from Benzyltrimethylammonium chloride through a salt metathesis reaction with a bromide salt, such as sodium bromide. smolecule.com In this process, an aqueous solution of Benzyltrimethylammonium chloride is treated with sodium bromide. researchgate.netiosrjournals.org The difference in solubility of the resulting salts drives the reaction. For instance, if the desired bromide salt is less soluble in the reaction medium than the starting chloride salt and the sodium chloride byproduct, it will precipitate out of the solution. iosrjournals.org
This method is particularly useful for accessing a range of quaternary ammonium salts with different anions when a particular cation is readily available as its chloride salt. researchgate.netiosrjournals.org
Green Chemistry Approaches to BTMA Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of quaternary ammonium salts like this compound.
Solvent-Free Methods for BTMA and Related Tribromides
A significant advancement in the green synthesis of quaternary ammonium salts is the development of solvent-free reaction conditions. researchgate.netrsc.org These methods often involve mechanochemistry, such as ball milling, which can facilitate reactions between solid reactants without the need for a solvent. rsc.org This approach not only reduces waste by eliminating the need for solvents but can also lead to unique reaction pathways and products that are not accessible through traditional solution-based chemistry. rsc.org
Utilization of Environmentally Benign Oxidants (e.g., KMnO4, persulfate) for Tribromide Formation
In a move towards greener chemical processes, research has focused on replacing hazardous reagents with more environmentally friendly alternatives. The synthesis of quaternary ammonium tribromides, including benzyltrimethylammonium tribromide (BTMATB), has benefited from this approach through the use of oxidants like potassium permanganate (B83412) (KMnO₄).
Potassium permanganate is recognized as an effective and green oxidant in organic chemistry. tandfonline.com Its use in oxidizing quaternary ammonium bromides to their corresponding tribromides presents a significant improvement over traditional methods. tandfonline.com A solvent-free synthetic protocol has been developed that involves grinding a mixture of this compound, potassium bromide, potassium permanganate, and dilute sulfuric acid supported on silica (B1680970) gel. This method is advantageous due to its high purity, excellent yields, short reaction times, and mild conditions. tandfonline.com The reaction proceeds via the oxidation of the bromide ion, facilitated by permanganate, to form bromine (Br₂), which then combines with another bromide ion (Br⁻) to yield the tribromide anion (Br₃⁻). tandfonline.com
The general procedure for this green synthesis is as follows:
this compound (1 mmol), potassium bromide (2 mmol), and KMnO₄ (0.2 mmol) are mixed in a mortar.
Dilute sulfuric acid (4N, 0.75 ml) is added, along with a small amount of silica to keep the mixture dry.
The mixture is ground for approximately 5 minutes, during which an orange-yellow color, indicative of the tribromide, appears.
The product is then extracted with a suitable solvent like ethyl acetate (B1210297) and concentrated to yield the pure tribromide. tandfonline.com
While potassium persulfate (K₂S₂O₈) is a powerful oxidant known to generate sulfate (B86663) radical anions (SO₄•⁻) and is used in various advanced oxidation processes, its specific application for the direct synthesis of benzyltrimethylammonium tribromide is less commonly documented than KMnO₄. nih.govorganic-chemistry.org However, its established efficacy in oxidizing a wide range of organic compounds, including the oxidation of benzylic C-H bonds, suggests its potential as a viable green oxidant for bromide ion oxidation as well. organic-chemistry.org
Synthesis of Related Benzyltrimethylammonium Derivatives
The benzyltrimethylammonium cation serves as a scaffold for creating a variety of specialized reagents through derivatization. By exchanging the bromide anion or modifying the structure, new compounds with tailored applications can be synthesized.
Benzyltrimethylammonium fluorochromate(VI) (BTMAFC) is a novel oxidant synthesized from this compound. It is prepared with an excellent yield (98%) by reacting this compound with chromium trioxide (CrO₃) and hydrofluoric acid (HF) in a 1:1:2 molar ratio.
Synthesis of BTMAFC
| Reactants | Molar Ratio | Product | Yield |
|---|---|---|---|
| This compound, CrO₃, HF | 1 : 1 : 2 | (C₆H₅CH₂)(CH₃)₃N[CrO₃F] | 98% |
The resulting product is an orange, oily substance that is stable for long periods when stored properly. BTMAFC has proven to be a highly efficient and selective reagent for the oxidation of various organic substrates, including the conversion of alcohols to their corresponding aldehydes and ketones under mild and neutral conditions.
Benzyltrimethylammonium tribromide (BTMATB), with the chemical formula [C₆H₅CH₂N(CH₃)₃]Br₃, is a stable, crystalline, orange-yellow solid. tandfonline.comoakwoodchemical.com It serves as a safer and more convenient alternative to handling highly corrosive and toxic liquid bromine, especially for small-scale reactions where precise measurement is crucial. oakwoodchemical.com
Besides the green synthesis method using KMnO₄, BTMATB can also be prepared through the reaction of benzyltrimethylammonium chloride with elemental bromine in dichloromethane (B109758) or by the addition of hydrobromic acid to an aqueous solution of benzyltrimethylammonium chloride and sodium bromate (B103136). The latter method provides the product in good yield.
BTMATB is a versatile reagent used for the bromination of alkenes and the oxidation of various functional groups, including sulfides to sulfoxides, aldehydes, and alcohols. oakwoodchemical.com
Properties of Benzyltrimethylammonium Tribromide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆Br₃N |
| Appearance | Orange to dark yellow crystalline powder |
| Primary Use | Solid brominating and oxidizing agent |
Benzyltrimethylammonium salts have been investigated for their potential in photochemistry, particularly as or in the synthesis of photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization.
The photolysis of benzyltrimethylammonium salts in hydroxylic solvents has been shown to proceed via reactive intermediate geminate pairs. rsc.org This photochemical reactivity is the basis for their potential application as photoinitiators. Upon irradiation, the salt can cleave to form radicals that initiate polymerization processes.
While direct use is one application, benzyltrimethylammonium derivatives also serve as catalysts in the synthesis of other complex photoinitiators. For instance, benzyltriethylammonium chloride, a closely related salt, is used as a phase-transfer catalyst in the preparation of benzophenone-based photoinitiators. google.com Furthermore, research into related structures, such as benzylpyrazinium salts, demonstrates that the benzyl-cation motif is effective for photo-initiating the polymerization of monomers like epoxides. nih.govnih.gov These salts are typically synthesized via the Menschutkin reaction of benzyl bromide with a nitrogen-containing base, followed by anion exchange. nih.govnih.gov This indicates a broader applicability for benzyl-containing quaternary ammonium structures in the field of photopolymerization. nih.govnih.gov
Mechanistic Investigations of Reactions Involving Benzyltrimethylammonium Bromide
Reaction Mechanism Studies in Organic Transformations
The versatility of benzyltrimethylammonium (B79724) (BTMA) bromide and its derivatives as reagents in organic synthesis is rooted in their diverse reactivity, which has been the subject of detailed mechanistic studies. These investigations provide critical insights into the reaction pathways, intermediates, and transition states involved in transformations mediated by this class of compounds.
Benzyltrimethylammonium polyhalides and other related salts have emerged as effective oxidizing agents for a wide range of functional groups. Kinetic and mechanistic studies have been crucial in elucidating the nature of the reactive species and the elementary steps through which these oxidations proceed.
The oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. BTMA-based reagents, such as the tribromide (BTMABr₃), chlorochromate, and fluorochromate (BTMAFC), accomplish this conversion under mild conditions, and their mechanisms have been investigated to understand the source of their efficacy.
With Benzyltrimethylammonium Tribromide (BTMABr₃) , one proposed mechanism involves its role as a catalyst in the presence of a co-oxidant like hydrogen peroxide. In this catalytic cycle, the tribromide ion (Br₃⁻) is thought to generate molecular bromine (Br₂) in situ. The bromine then reacts with hydrogen peroxide to form hypobromous acid (HOBr), which is the active oxidant that converts the alcohol to the corresponding carbonyl compound. nih.gov
Another line of investigation, particularly for stoichiometric oxidations with polyhalide reagents like Benzyltrimethylammonium Chlorobromate (BTMACB) , points towards a hydride ion transfer mechanism. researchgate.net This pathway is supported by kinetic data, including the observation of a primary kinetic isotope effect when the α-hydrogen of the alcohol is replaced with deuterium. The proposed mechanism involves the transfer of a hydride ion from the alcohol's α-carbon to the oxidant. researchgate.net
For chromium-based derivatives such as Benzyltrimethylammonium Fluorochromate (BTMAFC) , the mechanism is believed to be analogous to that of other Cr(VI) reagents like pyridinium (B92312) chlorochromate (PCC). chem-soc.sichemistrysteps.com This process begins with the reaction between the alcohol and the fluorochromate to form a key intermediate known as a chromate (B82759) ester. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via an elimination pathway where a base removes the proton from the carbon bearing the oxygen. libretexts.orgmasterorganicchemistry.com The electrons from the C-H bond then shift to form a carbon-oxygen double bond, leading to the cleavage of the O-Cr bond and the release of the carbonyl product and a reduced Cr(IV) species. libretexts.org
The regeneration of carbonyl compounds from oximes is a valuable deprotection strategy in multistep synthesis. BTMA derivatives, including the fluorochromate (BTMAFC) and chlorobromate (BTMACB), have proven to be efficient reagents for this oxidative deoximination.
Kinetic studies using Benzyltrimethylammonium Chlorobromate (BTMACB) in an acetic acid-water mixture reveal that the reaction is first order with respect to both the oxime and the oxidant. researchgate.net A notable finding is that the oxidation of ketoximes is generally slower than that of aldoximes, and the reaction rate is sensitive to steric hindrance from alkyl groups on the substrate. researchgate.net
The proposed mechanism for deoximination by these reagents involves an initial electrophilic attack by the oxidant on the nitrogen atom of the oxime. This is followed by a hydrolytic cleavage of the resulting intermediate, which regenerates the carbonyl compound and produces nitrogen-containing byproducts. The efficiency of Benzyltrimethylammonium Fluorochromate (BTMAFC) , which converts oximes to their parent ketones or aldehydes in high yields under mild and neutral conditions, underscores the utility of this pathway. chem-soc.siresearchgate.net
The oxidation of primary amines to imines is a key step in various synthetic pathways. While specific mechanistic studies on benzyltrimethylammonium bromide for this transformation are not widely reported, detailed investigations on closely related quaternary ammonium (B1175870) permanganate (B83412) salts provide a compelling mechanistic model.
In the oxidation of substituted benzylamines to the corresponding aldimines by Cetyltrimethylammonium Permanganate (CTAP) , kinetic studies show the reaction is first order with respect to both the amine and the oxidant. ias.ac.in A significant finding is the presence of a substantial primary kinetic isotope effect (kH/kD = 5.60) upon deuteration of the benzylic carbon (PhCD₂NH₂). ias.ac.in This observation strongly indicates that the cleavage of an α-C-H bond is the rate-determining step of the reaction. ias.ac.in
Based on these findings, the proposed mechanism involves the transfer of a hydride ion from the α-carbon of the benzylamine (B48309) to the permanganate oxidant in the slow step. This generates a carbocationic intermediate that subsequently leads to the aldimine product. ias.ac.in The reaction rates show excellent correlation with substituent parameters, and the negative polar reaction constants suggest the buildup of positive charge at the reaction center in the transition state, consistent with a hydride transfer mechanism. ias.ac.in
The oxidation of thioacids (RCOSH) by Benzyltrimethylammonium Chlorobromate (BTMACB) has been studied to understand the reaction pathway leading to the formation of disulfides. The reaction, typically carried out in an acetic acid solvent, exhibits first-order kinetics with respect to BTMACB. researchgate.net
Interestingly, the reaction shows Michaelis-Menten type kinetics with respect to the thioacid concentration. researchgate.net This kinetic behavior implies a pre-equilibrium step where an intermediate complex is formed between the thioacid and BTMACB before the rate-determining oxidation step occurs. The lack of an effect on the reaction rate upon addition of benzyltrimethylammonium chloride or bromide ions indicates that the intact BTMACB molecule, or the chlorobromate ion (ClBr₂⁻), is the reactive oxidizing species rather than free halogens that might arise from its dissociation. researchgate.net
The proposed mechanism involves the rapid and reversible formation of an intermediate complex, followed by its slow decomposition in the rate-limiting step to yield the final products.
The oxidation of diols by Benzyltrimethylammonium Tribromide (BTMABr₃) reveals a fascinating divergence in reaction mechanism based on the structure of the diol. Kinetic investigations have shown that vicinal diols (1,2-diols) and non-vicinal diols react through distinct pathways. khanacademy.org
For vicinal diols , the oxidation leads to products resulting from the cleavage of the C-C bond between the two hydroxyl-bearing carbons (glycol bond fission). khanacademy.org Mechanistic studies for this transformation propose the formation of a cyclic intermediate with the tribromide oxidant. This intermediate then decomposes in the rate-determining step, breaking the glycol bond to form two carbonyl compounds. khanacademy.org A key piece of evidence supporting this mechanism is the absence of a primary kinetic isotope effect during the oxidation of [1,1,2,2-²H₄]ethanediol, which suggests that C-H bond cleavage is not part of the rate-limiting step. khanacademy.org The reaction does, however, show a significant solvent isotope effect, indicating the involvement of the solvent in the mechanism. khanacademy.org
In contrast, non-vicinal diols (e.g., 1,3- and 1,4-diols) are oxidized to the corresponding hydroxycarbonyl (B1239141) compounds without cleavage of a C-C bond. khanacademy.org The mechanism for these substrates is believed to be the same as that for simple monohydric alcohols, involving a hydride ion transfer from the carbon bearing a hydroxyl group to the oxidant in the rate-determining step. khanacademy.org
Mechanistic Pathways in Benzylation Reactions
The benzylation of aryl amide C-H bonds using nickel catalysis represents a significant advancement in C-H functionalization, a field focused on the direct conversion of ubiquitous C-H bonds into new chemical bonds. umich.edu These reactions often employ a directing group, a chemical moiety that positions the metal catalyst near a specific C-H bond, thereby ensuring high regioselectivity. rsc.orgnih.gov For benzamides, bidentate directing groups, such as the 8-aminoquinoline (B160924) group, have proven particularly effective in facilitating the alkylation of the ortho C-H bond. acs.org
The catalytic cycle for nickel-catalyzed C-H alkylation of benzamides is generally understood to proceed through several key steps. Initially, the nickel catalyst coordinates with the bidentate directing group of the amide substrate. mdpi.com This is followed by the crucial C-H activation step, where the ortho C-H bond is cleaved to form a metallacycle intermediate. rsc.org This process is often the rate-determining step and can be influenced by the nature of the directing group and the reaction conditions. rsc.org Subsequent reaction with an alkylating agent, such as an alkyl halide, leads to the formation of the new carbon-carbon bond through reductive elimination, which regenerates the active nickel catalyst. nih.gov
While the direct use of this compound as the benzylating agent in nickel-catalyzed C-H functionalization of aryl amides is not extensively detailed in the reviewed literature, the reverse reaction, involving the C-N bond cleavage of benzyltrimethylammonium salts, has been explored. For instance, nickel-catalyzed borylation of benzyltrimethylammonium salts demonstrates the feasibility of activating the C-N bond in these compounds. nih.gov This suggests that under appropriate catalytic conditions, benzyltrimethylammonium salts could potentially serve as benzylating agents.
The mechanism for such a reaction would likely involve the oxidative addition of the C-N bond of the benzyltrimethylammonium salt to a low-valent nickel center. However, the high strength of the C(sp³)–N bond presents a significant challenge. nih.gov The success of such a transformation would heavily rely on the design of the nickel catalyst and the reaction conditions to favor the C-N bond activation over other potential reaction pathways.
The following table summarizes the key mechanistic steps in nickel-catalyzed C-H functionalization of amides, which provides a framework for understanding potential pathways for benzylation reactions.
| Mechanistic Step | Description | Key Intermediates |
| Coordination | The nickel catalyst coordinates to the directing group of the aryl amide. | Ni-amide complex |
| C-H Activation | Cleavage of the ortho C-H bond to form a nickelacycle. | Nickelacycle |
| Oxidative Addition | The benzylating agent adds to the nickel center. | Ni(IV) intermediate |
| Reductive Elimination | Formation of the C-C bond and regeneration of the active Ni catalyst. | Benzylated product |
The cross-coupling of benzylammonium salts with boronic acids to form diarylmethanes is a notable application of Csp³–N bond activation. nih.govnih.gov This transformation is particularly significant as diarylmethane scaffolds are prevalent in many biologically active compounds and pharmaceuticals. nih.gov While palladium catalysis is more commonly reported for this specific reaction, the principles of C-N bond activation are relevant to understanding the potential of this compound in cross-coupling reactions. nih.govnih.govnih.govmdpi.com
A well-defined N-heterocyclic carbene (NHC)–palladium(II) precatalyst has been shown to be effective in the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. nih.gov The reaction proceeds smoothly under relatively mild conditions, and the choice of base is crucial for achieving high yields. nih.gov
The proposed catalytic cycle for the NHC-Pd(II) catalyzed cross-coupling of this compound with an arylboronic acid is as follows:
Precatalyst Activation: The NHC-Pd(II) precatalyst is activated, likely forming a Pd(0) species.
Oxidative Addition: The C(sp³)–N bond of the benzyltrimethylammonium salt undergoes oxidative addition to the Pd(0) center. This is a critical and often challenging step due to the strength of the C-N bond.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center from the corresponding boronate, which is formed by the reaction of the boronic acid with a base.
Reductive Elimination: The newly formed diarylmethane product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The following table presents data from a study on the NHC-Pd(II) catalyzed cross-coupling of this compound with 4-methoxyphenyl (B3050149) boronic acid, highlighting the effect of different bases on the reaction yield. researchgate.net
| Entry | Base | Yield (%) |
| 1 | K₃PO₄·3H₂O | 85 |
| 2 | K₂CO₃ | 67 |
| 3 | Cs₂CO₃ | 78 |
| 4 | Na₂CO₃ | 55 |
| 5 | t-BuOK | 23 |
| 6 | t-BuONa | 20 |
Reaction conditions: this compound (0.20 mmol), 4-methoxyphenyl boronic acid (0.40 mmol), base (2.0 equiv.), catalyst (5.0 mol%) in isopropanol (B130326) at 70 °C for 15 h. researchgate.net
This data clearly indicates that the choice of base has a significant impact on the efficiency of the cross-coupling reaction, with K₃PO₄·3H₂O providing the highest yield under these conditions. researchgate.net
Photolysis Mechanisms of Benzyltrimethylammonium Salts in Various Solvents
The photolysis of benzyltrimethylammonium salts, including this compound, has been investigated in various hydroxylic solvents such as water, methanol (B129727), and aqueous t-butyl alcohol. rsc.orgrsc.org These studies reveal that the photochemical decomposition of these salts proceeds through distinct mechanistic pathways, primarily involving singlet and triplet excited states, leading to the formation of a variety of products. rsc.orgrsc.org
Upon irradiation with UV light (e.g., at 253.7 nm), benzyltrimethylammonium salts are excited to a singlet state. rsc.org From this singlet state, two main pathways can occur:
Singlet Pathway: This pathway leads to the formation of a geminate pair of a benzyl (B1604629) radical and a trimethylamine (B31210) radical cation. rsc.org In hydroxylic solvents, this can result in the formation of benzyl ethers (e.g., benzyl t-butyl ether in aqueous t-butyl alcohol) and benzyl alcohols. rsc.orgrsc.org Some toluene (B28343) is also produced via this pathway. rsc.org
Intersystem Crossing to Triplet State: The initially formed singlet excited state can undergo intersystem crossing to a more stable triplet state. rsc.org
The triplet state also leads to a geminate pair, which can then undergo further reactions. The triplet pathway is primarily responsible for the formation of bibenzyl, a product of the coupling of two benzyl radicals. rsc.orgrsc.org
The solvent plays a crucial role in the photolysis mechanism by influencing the stability of the intermediates and the product distribution. nih.gov For instance, in aqueous t-butyl alcohol, the photolysis of this compound yields benzyl t-butyl ether, benzyl alcohol, toluene, and bibenzyl. rsc.org In methanol, the corresponding products are benzyl methyl ether, benzyl alcohol, toluene, and bibenzyl. rsc.org
The general mechanistic scheme for the photolysis of benzyltrimethylammonium salts in hydroxylic solvents can be summarized as follows:
| Excited State | Intermediate | Major Products | Solvent Example |
| Singlet | Geminate pair (benzyl radical + trimethylamine radical cation) | Benzyl ether, Benzyl alcohol, Toluene | aqueous t-butyl alcohol, methanol |
| Triplet | Geminate pair | Bibenzyl | aqueous t-butyl alcohol, methanol |
These studies, supported by sensitization and quenching experiments, have provided a detailed understanding of the complex photochemical behavior of benzyltrimethylammonium salts. rsc.org
Interfacial and Adsorption Mechanism Studies
Dynamic Surface Tension and Adsorption Mechanisms at Air/Water Interfaces
This compound (BTAB) is a cationic surfactant, and its behavior at the air/water interface is of significant interest for various industrial and biological processes. tandfonline.comtandfonline.com The dynamic surface tension (DST) of BTAB solutions provides valuable insights into the mechanism of its adsorption at the interface. tandfonline.comresearchgate.net
Studies using the maximum bubble pressure method have shown that the adsorption process of BTAB at the air/water interface is initially controlled by diffusion. tandfonline.comtandfonline.com In this initial phase, the rate of adsorption is primarily governed by the diffusion of BTAB molecules from the bulk solution to the subsurface layer near the interface. ysu.am
As the adsorption progresses and the surface coverage increases, the mechanism transitions to a mixed kinetic-diffusion controlled process. tandfonline.comtandfonline.com In this later stage, in addition to diffusion, there is an energy barrier to adsorption that becomes significant. ysu.am This barrier can be attributed to factors such as electrostatic repulsion between the charged head groups of the already adsorbed BTAB molecules and the incoming molecules, as well as steric hindrance. ysu.am The adsorption activation energy for BTAB has been determined to be approximately 11.0 kJ/mol. tandfonline.comtandfonline.com
The equilibrium surface tension and the critical micelle concentration (CMC) are also important parameters characterizing the interfacial behavior of BTAB. The CMC of BTAB has been determined to be 0.11 mol/L. tandfonline.comtandfonline.com Above this concentration, BTAB molecules self-assemble into micelles in the bulk solution.
The following table summarizes the key aspects of the adsorption mechanism of BTAB at the air/water interface.
| Adsorption Stage | Controlling Mechanism | Description |
| Initial Stage | Diffusion Controlled | The rate of adsorption is limited by the diffusion of BTAB molecules from the bulk to the subsurface. |
| Later Stage | Mixed Kinetic-Diffusion Controlled | The rate of adsorption is influenced by both diffusion and an energy barrier to adsorption at the interface. |
Influence of Temperature, Inorganic Salts, and Alcohols on Adsorption Kinetics
The adsorption kinetics of this compound are significantly influenced by external factors such as temperature, the presence of inorganic salts, and the addition of alcohols. tandfonline.com
Temperature: An increase in temperature generally leads to a decrease in the dynamic surface tension of BTAB solutions, indicating that higher temperatures facilitate the dynamic adsorption process. tandfonline.comiosrjournals.org This is likely due to the increased kinetic energy of the BTAB molecules, which helps them to overcome the adsorption energy barrier more easily. researchgate.net
Inorganic Salts: The addition of inorganic salts, such as sodium bromide (NaBr), promotes the dynamic adsorption of BTAB at the air/solution interface. tandfonline.comresearchgate.net The presence of the salt reduces the electrostatic repulsion between the positively charged head groups of the BTAB molecules at the interface, thereby lowering the adsorption barrier and facilitating the packing of more surfactant molecules at the interface. iosrjournals.org This effect is also observed in the decrease of the critical micelle concentration of similar cationic surfactants in the presence of salt. researchgate.net
Alcohols: The influence of alcohols on the surface tension of BTAB solutions depends on the chain length of the alcohol. tandfonline.com
Methanol: The addition of methanol results in a slight reduction in surface tension. tandfonline.com
Butanol and Pentanol (B124592): Longer-chain alcohols like butanol and pentanol can penetrate the surface layer and significantly reduce the surface tension. tandfonline.com These alcohol molecules can co-adsorb with the BTAB molecules at the interface, leading to a more densely packed and stable interfacial layer.
The table below summarizes the effects of these factors on the adsorption of BTAB.
| Factor | Effect on Dynamic Surface Tension | Mechanism of Influence |
| Increasing Temperature | Decreases | Increases kinetic energy of BTAB molecules, facilitating overcoming the adsorption barrier. tandfonline.comiosrjournals.org |
| Adding Inorganic Salts | Decreases | Reduces electrostatic repulsion between BTAB head groups, promoting adsorption. tandfonline.comresearchgate.net |
| Adding Methanol | Slight Decrease | Minor co-adsorption at the interface. tandfonline.com |
| Adding Butanol/Pentanol | Significant Decrease | Penetration of the surface layer and co-adsorption with BTAB molecules. tandfonline.com |
Diffusion-Controlled vs. Mixed Kinetic-Diffusion Controlled Adsorption Models
A purely diffusion-controlled process is one where the rate-limiting step is the transport of the adsorbing species (in this case, BTMAB cations) through the solution to the adsorbent surface. In such systems, the kinetics of the adsorption reaction at the surface are considered to be very fast compared to the diffusion rate. The rate is therefore dependent on factors that influence diffusion, such as concentration gradient, temperature, and the viscosity of the medium. In diffusion-controlled processes, the peak currents in electrochemical studies are typically linearly proportional to the square root of the scan rate.
In contrast, a kinetic-controlled or surface-controlled process occurs when the transport of molecules to the surface is rapid, but the rate-limiting step is the attachment or rearrangement of the molecules on the surface itself. This can involve overcoming an energy barrier for adsorption. In these cases, the rate is primarily influenced by the properties of the adsorbent surface and the adsorbate, and the peak currents are linearly proportional to the scan rate.
Analysis using models like the intraparticle diffusion model can help elucidate the controlling steps. If a plot of the amount adsorbed versus the square root of time (t^0.5) is linear and passes through the origin, intraparticle diffusion is the sole rate-limiting step. However, if the plot shows multiple linear regions, it indicates that the adsorption process is complex and involves more than one mechanism. For example, the initial, steeper portion might represent film diffusion, while the later, less steep portion could represent intraparticle diffusion. nih.gov When the plot does not pass through the origin, it suggests that intraparticle diffusion is not the only rate-limiting step and that film diffusion or boundary layer diffusion also plays a significant role. nih.gov
Studies on the adsorption of BTMAB onto montmorillonite (B579905) clay, for example, show that the process is influenced by factors like ionic strength, which can affect the electrostatic interactions and diffusion gradients at the interface. The adsorption of other quaternary ammonium compounds has been successfully described using kinetic models like the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model, in particular, often provides a better fit for experimental data, suggesting that the rate-limiting step may be chemical in nature (chemisorption). nih.gov
Table 1: Adsorption Kinetic Models and Their Characteristics
| Model Type | Rate-Limiting Step | Key Characteristics | Typical Experimental Observation |
|---|---|---|---|
| Diffusion-Controlled | Transport of molecules from bulk solution to the surface (e.g., film diffusion). | Rate is dependent on concentration gradient and diffusion coefficient. | In cyclic voltammetry, peak current is proportional to the square root of the scan rate. |
| Kinetic-Controlled | Attachment/reaction of molecules on the surface (adsorption). | Rate is dependent on the activation energy of adsorption and number of available sites. | In cyclic voltammetry, peak current is proportional to the scan rate. |
| Mixed Control | Both diffusion and surface kinetics influence the overall rate. | The process is described by a combination of diffusion and surface reaction models. | Complex kinetic plots (e.g., multi-linear intraparticle diffusion plots). |
| Intraparticle Diffusion | Transport of molecules within the pores of the adsorbent. | Often a controlling factor in porous adsorbents, following initial film diffusion. | Linearity in plots of amount adsorbed vs. t^0.5. |
Interaction with Biological Systems at a Mechanistic Level
Interactions with Phospholipid Bilayers of Biological Membranes
This compound, as a quaternary ammonium salt (QAS), exhibits significant interactions with the phospholipid bilayers that form the basis of biological membranes. The fundamental mechanism of this interaction is driven by the amphipathic nature of the BTMAB cation, which consists of a positively charged, hydrophilic head and a hydrophobic benzyl group.
The initial step of the interaction involves the electrostatic attraction between the positively charged quaternary nitrogen of BTMAB and the negatively charged components of the cell membrane, such as phospholipid head groups (e.g., phosphatidylglycerol, cardiolipin) and acidic proteins. nih.gov This initial binding brings the molecule into close proximity with the membrane surface.
Following this initial electrostatic binding, the hydrophobic portion of the molecule, the benzyl group, penetrates and partitions into the hydrophobic core of the lipid bilayer, which is composed of fatty acid chains. nih.gov This insertion disrupts the ordered packing of the phospholipid acyl chains. The extent of this disruption and the precise orientation of the molecule within the bilayer are influenced by the specific structure of the QAS. For related compounds, it has been suggested that the benzyl group fully incorporates into the bilayer.
This intercalation of BTMAB molecules into the membrane has several consequences for the bilayer's structure and function:
Increased Membrane Fluidity and Permeability: The insertion of the bulky benzyl group disrupts the regular arrangement of the lipid acyl chains, leading to an increase in membrane fluidity. nih.gov This disorganization creates defects or "leaks" in the membrane, increasing its permeability to ions and small molecules that would otherwise be unable to cross. nih.gov This can lead to the leakage of essential cytoplasmic contents and a dissipation of the ion gradients crucial for cellular processes.
Alteration of Surface Pressure: The accumulation of QAS molecules at the membrane interface leads to an increase in the lateral pressure within the bilayer. nih.gov This can cause a phase transition in the membrane, for example, from a more ordered liquid-crystalline state to a less ordered state, further compromising its integrity. nih.gov
Membrane Solubilization: At higher concentrations, the surfactant properties of BTMAB can lead to the complete disruption and solubilization of the membrane into micellar structures, causing cell lysis.
The interaction can be modeled, in part, by a Langmuir isotherm, where the drug partitions into the bilayer, with electrostatic forces increasing the local concentration of the cationic drug near the membrane surface. The structure of the cationic molecule is critical; linear molecules with distinct hydrophilic and lipophilic regions can maximize their interaction with the bilayer, with the lipophilic parts residing inside the core and the charged groups interacting with the lipid heads. This process ultimately destabilizes the membrane structure, which is a key component of the biological activity of many quaternary ammonium salts.
Molecular Mechanisms of Enzyme Superactivity and Deactivation in the Presence of Quaternary Ammonium Salts
Quaternary ammonium salts, including this compound, can have complex and concentration-dependent effects on enzyme activity, ranging from significant rate enhancement (superactivity) to inhibition and deactivation.
Mechanism of Superactivity:
Research has demonstrated that certain QAS, particularly those with bulky hydrophobic groups, can induce superactivity in enzymes like α-chymotrypsin. rsc.org A study investigating the effect of BTMAB on α-chymotrypsin revealed a significant increase in the enzyme's instantaneous activity. The proposed molecular mechanism for this superactivity involves the interaction of the BTMAB cations with the enzyme's surface.
Enhanced Substrate Binding: A more hydrophobic active site can favor the binding of hydrophobic substrates through improved hydrophobic interactions.
Desolvation Effects: The altered environment may facilitate the desolvation of the substrate and/or the catalytic residues of the enzyme, which can lower the activation energy of the reaction.
Favorable Conformational Changes: The binding of the QAS may induce or stabilize a more catalytically active conformation of the enzyme.
Studies have shown that this superactivation can be addressed by an increase in the catalytic rate constant (kcat), while the enzyme-substrate affinity (reflected by the Michaelis constant, KM) may remain relatively unchanged or even decrease (indicating tighter binding). For instance, in the presence of BTMAB, the superactivation of α-chymotrypsin was observed without a notable difference from the experimental reaction rate ratios, suggesting a complex interplay of kinetic parameters.
Table 2: Kinetic Parameters for α-Chymotrypsin Hydrolysis in the Presence of Benzyl-Substituted Quaternary Ammonium Salts
| Compound | Effect on Activity | Proposed Mechanistic Contribution | Reference |
|---|---|---|---|
| This compound (BTMAB) | Significant increase in instantaneous activity | Increase in the overall hydrophobicity of the catalytic site. rsc.org | rsc.org |
| Benzyldodecyldimethylammonium bromide (BzDDABr) | Superactivation | Addressed to an increase in kcat, with enzyme-substrate affinity remaining unchanged. | |
| Benzyltributylammonium bromide (BzTBABr) | Significant increase in instantaneous activity | Increase in the overall hydrophobicity of the catalytic site. rsc.org | rsc.org |
This table is based on findings from studies on α-chymotrypsin.
Mechanism of Deactivation:
The same interactions that cause superactivity can also lead to enzyme deactivation, particularly over time or at higher concentrations of the QAS. The study that observed superactivity with BTMAB also noted a subsequent deactivation of the enzyme that was faster than in a pure buffer solution. rsc.org
The mechanisms of deactivation are generally linked to the disruption of the enzyme's delicate three-dimensional structure, which is essential for its function:
Irreversible Denaturation: The surfactant nature of QAS can lead to the unfolding of the protein structure. The hydrophobic tails can penetrate the protein's hydrophobic core, disrupting the intramolecular interactions that maintain its native conformation. This process is often irreversible.
Competitive or Mixed Inhibition: The QAS molecule itself can act as an inhibitor. If the QAS binds to the active site, it can compete directly with the substrate (competitive inhibition). libretexts.org If it binds to an allosteric site, it can change the enzyme's conformation, reducing its efficiency (non-competitive or mixed inhibition). libretexts.orgkhanacademy.org
Aggregation: The interaction of the surfactant with multiple enzyme molecules can lead to the formation of inactive protein aggregates.
Catalytic Applications of Benzyltrimethylammonium Bromide
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful methodology in organic chemistry that enables reactions between reactants in a heterogeneous system, which typically consists of an aqueous phase and an organic phase. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another, where the reaction can then proceed. Quaternary ammonium (B1175870) salts, such as Benzyltrimethylammonium (B79724) bromide, are common phase transfer catalysts.
Benzyltrimethylammonium bromide functions as an effective interfacial catalyst due to its amphiphilic nature. The molecule possesses a positively charged quaternary ammonium head, which is hydrophilic, and an organic benzyl (B1604629) group along with three methyl groups, which contribute to its lipophilicity. This structure allows the BTMA cation to form an ion pair with an anion from the aqueous phase (for example, a hydroxide (B78521) or cyanide ion).
This newly formed ion pair, possessing sufficient lipophilicity, can then migrate across the phase interface from the aqueous layer into the organic layer. Once in the organic phase, the anion is poorly solvated and therefore highly reactive, allowing it to react with the organic substrate. After the reaction, the BTMA cation, paired with the leaving group anion, can migrate back to the aqueous phase to repeat the catalytic cycle. The efficiency of catalysts like BTMA is often linked to the lipophilicity of the cation, which determines its ability to be extracted into the organic phase. theaic.org While highly effective, the relatively low number of carbon atoms in BTMA can sometimes lead to the formation of tight ion pairs in the organic phase, which may modulate its reactivity compared to more lipophilic catalysts. phasetransfercatalysis.com
BTMA and its close analogs are instrumental in promoting a variety of organic reactions under phase transfer conditions.
The generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) and a strong base is a classic application of phase transfer catalysis. This highly reactive intermediate can then be trapped by olefins to form dichlorocyclopropanes. In this process, the phase transfer catalyst transports hydroxide ions from the aqueous phase to the organic phase, where they can dehydrohalogenate chloroform to generate dichlorocarbene at the interface. researchgate.net
While studies often utilize analogs like Benzyltriethylammonium chloride (TEBAC) or Benzyltriethylammonium bromide, the principle remains the same for BTMA. researchgate.netnih.gov The catalyst facilitates the reaction between the aqueous sodium hydroxide and the chloroform/olefin mixture in the organic phase.
Table 1: Example of PTC Dichlorocyclopropanation
| Olefin | Catalyst | Product | Yield | Reference |
| Allyl phenyl ether | Benzyltriethylammonium bromide | 1-Dichloromethyl-2-phenoxymethyl-cyclopropane | - (Kinetics Studied) | researchgate.net |
| 3-Methyl-2-buten-1-ol | Benzyltriethylammonium chloride (TEBA) | 2,2-Dibromo-1,1-dimethyl-3-(hydroxymethyl)cyclopropane | 62% | nih.gov |
Application in Organic Synthesis Reactions Facilitated by PTC
Alkylation and Acylation Processes
Phase transfer catalysis is widely employed for the C-alkylation of active methylene (B1212753) compounds such as malonic esters and β-ketoesters. mdpi.com The catalyst extracts the enolate anion, formed by the action of an aqueous base on the active methylene compound, into the organic phase where it can react with an alkylating agent. This method avoids the need for strong, anhydrous bases like sodium ethoxide or sodium hydride.
Various quaternary ammonium salts, including Triethylbenzylammonium chloride (TEBAC), have been successfully used in these reactions under microwave conditions to afford high yields of alkylated products. mdpi.com The process is also crucial in the synthesis of pharmaceuticals where multiple PTC alkylation steps can be performed consecutively. phasetransfer.com
Table 2: Examples of PTC Alkylation of Active Methylene Compounds
| Active Methylene Compound | Alkylating Agent | Catalyst | Product | Yield | Reference |
| Ethyl acetoacetate | Benzyl bromide | Triethylbenzylammonium chloride (TEBAC) | Ethyl 2-benzylacetoacetate | 82% | mdpi.com |
| Ethyl acetoacetate | Allyl bromide | Triethylbenzylammonium chloride (TEBAC) | Ethyl 2-allylacetoacetate | 78% | mdpi.com |
| Diethyl malonate | Benzyl bromide | Tetrabutylammonium (B224687) bromide (TBAB) | Diethyl benzylmalonate | 68% | mdpi.com |
One-Pot Synthesis of 1,4-Dihydropyridines in Aqueous Medium
The Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonia (B1221849) source. While traditionally conducted in organic solvents, modified procedures have been developed using phase transfer catalysts. A close derivative, Benzyltrimethylammonium fluoride (B91410) hydrate, has been reported as an efficient catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions. researchgate.net This demonstrates the utility of the benzyltrimethylammonium cation in facilitating this important heterocyclic synthesis. The reaction proceeds efficiently, providing the desired products in excellent yields. researchgate.net
Table 3: Synthesis of 1,4-Dihydropyridines using a Benzyltrimethylammonium Salt Catalyst
| Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Product | Yield | Reference |
| Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate (B1210297) | Benzyltrimethylammonium fluoride hydrate | Substituted 1,4-Dihydropyridines | Excellent | researchgate.net |
Comparative Catalytic Potential with Other Quaternary Ammonium Salts in PTC
The catalytic effectiveness of a quaternary ammonium salt in a PTC system depends on several factors, including the structure of the cation and the nature of the anion. The lipophilicity of the cation is crucial; it must be soluble enough in the organic phase to transport the reactive anion.
This compound (BTMA), and its chloride analog (BTMAC), are considered effective and are among the least expensive phase transfer catalysts. phasetransfercatalysis.com However, for some reactions, they may not provide the highest reactivity compared to other "quat" salts. This is attributed to their relatively low number of carbon atoms (10 carbons), which results in less lipophilicity and the formation of tighter ion pairs with the anion in the organic phase. phasetransfercatalysis.com Tighter ion pairing can reduce the reactivity of the anion.
In contrast, quaternary ammonium salts with longer alkyl chains, such as Tetrabutylammonium bromide (TBAB) or trialkylmethylammonium salts, are more lipophilic. This increased lipophilicity enhances their solubility in the organic phase, often leading to higher reaction rates. For instance, in the synthesis of dialkyl sulfides, a comparative study showed the catalytic activity of various salts followed the order: Methyltrialkylammonium chloride > Trialkylbenzylammonium chloride >> Triethylbenzylammonium chloride. osti.gov This highlights that subtle changes in the catalyst structure, such as replacing a methyl group with a benzyl group or varying the alkyl chain length, can significantly impact catalytic performance.
Table 4: Qualitative Comparison of Common Phase Transfer Catalysts
| Catalyst | Typical Lipophilicity | General Reactivity | Key Structural Features | Reference |
| This compound (BTMA) | Low-Moderate | Good, but often not the highest | 10 carbon atoms, accessible positive charge | phasetransfercatalysis.com |
| Tetrabutylammonium Bromide (TBAB) | High | Very Good to Excellent | 16 carbon atoms, symmetric, good lipophilicity | theaic.org |
| Benzyltriethylammonium Chloride (TEBAC) | Moderate-High | Very Good | 13 carbon atoms, combines benzyl and ethyl groups | osti.gov |
| Methyltrialkylammonium Chloride (e.g., Aliquat 336) | Very High | Excellent | Long alkyl chains, highly lipophilic | osti.gov |
Organocatalysis
This compound (BTMAB) serves as a versatile compound in the field of organocatalysis, primarily functioning as a phase-transfer catalyst and as a precursor to other catalytic species. Its utility stems from the quaternary ammonium structure, which facilitates reactions between reactants located in different immiscible phases.
Studies on BTMA in Organocatalytic Systems
The role of this compound in organocatalytic systems is multifaceted, extending beyond simple phase-transfer catalysis to encompass applications as a reagent and a precursor for more complex catalysts.
As a phase-transfer catalyst, BTMAB facilitates the transfer of anions from an aqueous phase to an organic phase, where the reaction with an organic substrate can occur. The lipophilic benzyl group and the three methyl groups contribute to the cation's solubility in the organic phase, while the positive charge on the nitrogen atom allows it to pair with and transport anions.
Beyond this classical role, BTMAB has been employed directly in specific catalytic transformations. It can act as an oxidizing reagent for the conversion of monosubstituted benzylamines into their corresponding aldimines in the presence of dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com Furthermore, it has been used as a benzylating reagent for the C-H bond benzylation of aryl amides, a reaction catalyzed by a nickel catalyst. sigmaaldrich.com
A significant application of BTMAB is as a starting material for the synthesis of other oxidizing agents. sigmaaldrich.com For instance, by treating BTMAB with an aqueous solution of chromium trioxide (CrO₃) and hydrofluoric acid (HF), Benzyltrimethylammonium fluorochromate (BTMAFC) is produced. sigmaaldrich.com BTMAFC is an efficient oxidizing reagent for the selective oxidation of various alcohols, including primary, secondary, allylic, and benzylic types, to their corresponding carbonyl compounds. sigmaaldrich.com It is also effective in converting oximes into ketones or aldehydes. sigmaaldrich.com
Table 1: Organocatalytic Applications of this compound (BTMAB)
| Application Type | Substrate | Reagent(s) | Product | Reference |
| Oxidation | Monosubstituted benzylamines | BTMAB, DMSO | Corresponding aldimines | sigmaaldrich.com |
| Benzylation | Aryl amide C-H bond | BTMAB, Ni catalyst | Benzylated aryl amide | sigmaaldrich.com |
| Precursor for Oxidizing Agent | BTMAB | CrO₃, HF (aq) | Benzyltrimethylammonium fluorochromate (BTMAFC) | sigmaaldrich.com |
Application of Quaternary Ammonium Tribromides as Oxidizing and Halogenating Agents
Quaternary ammonium tribromides, such as Benzyltrimethylammonium tribromide (BTMA Br₃), are stable, crystalline solids that serve as convenient and safer alternatives to hazardous liquid bromine. jst.go.jpoakwoodchemical.com BTMA Br₃ can be prepared from Benzyltrimethylammonium chloride by reacting it with sodium bromate (B103136) and hydrobromic acid. jst.go.jp These reagents are highly effective for both oxidation and halogenation reactions.
As a Halogenating Agent:
Benzyltrimethylammonium tribromide is a potent electrophilic brominating agent. jst.go.jp It is used for the bromination of a variety of activated aromatic compounds. For example, phenols, aromatic amines, aromatic ethers, and acetanilides react with BTMA Br₃ in a dichloromethane-methanol solvent system at room temperature to yield bromo-substituted products efficiently. jst.go.jp The benzylic bromination of arenes can also be achieved in refluxing benzene (B151609) with a radical initiator like AIBN. jst.go.jp Furthermore, BTMA Br₃ readily converts alkenes into their 1,2-dibromo adducts. jst.go.jpoakwoodchemical.com
Table 2: Bromination of Aromatic Compounds using Benzyltrimethylammonium Tribromide (BTMA Br₃)
| Substrate Class | Reaction Conditions | Product Type | Reference |
| Phenols | CH₂Cl₂-MeOH, Room Temp. | Bromo-substituted phenols | jst.go.jp |
| Aromatic Amines | CH₂Cl₂-MeOH, Room Temp. | Bromo-substituted aromatic amines | jst.go.jp |
| Aromatic Ethers | CH₂Cl₂-MeOH, Room Temp. | Bromo-substituted aromatic ethers | jst.go.jp |
| Acetanilides | CH₂Cl₂-MeOH, Room Temp. | Bromo-substituted acetanilides | jst.go.jp |
| Arenes (Benzylic) | Benzene, AIBN, Reflux | Benzylic brominated arenes | jst.go.jp |
| Alkenes | Aprotic Solvents | 1,2-Dibromo adducts | jst.go.jpoakwoodchemical.com |
As an Oxidizing Agent:
BTMA Br₃ is also a versatile oxidizing agent for various functional groups. oakwoodchemical.comoup.com It effectively oxidizes secondary alcohols to ketones. oup.com The reaction of primary alcohols and simple ethers with a stoichiometric amount of BTMA Br₃ in the presence of an aqueous buffer can yield dimeric esters. oup.com Similarly, α,ω-diols and cyclic ethers are converted to lactones under these conditions. oup.com The oxidation of benzyl alcohol by BTMA Br₃ is understood to proceed through a mechanism involving the nearly synchronous cleavage of the α-C–H and O–H bonds. rsc.org Beyond alcohols, BTMA Br₃ has been used to oxidize sulfides to sulfoxides and aldehydes to their corresponding oxidized products. oakwoodchemical.com
Table 3: Oxidation Reactions using Benzyltrimethylammonium Tribromide (BTMA Br₃)
| Substrate Type | Reaction Conditions | Product | Reference |
| Primary Alcohols / Simple Ethers | CCl₄ or Acetic Acid, aq. buffer, 60-70 °C | Dimeric Esters | oup.com |
| Secondary Alcohols | aq. buffer, 60 °C | Ketones | oup.com |
| α,ω-Diols / Cyclic Ethers | CCl₄ or Acetic Acid, aq. buffer, 60-70 °C | Lactones | oup.com |
| Sulfides | - | Sulfoxides | oakwoodchemical.com |
| Aldehydes | - | Oxidized Products | oakwoodchemical.com |
Applications of Benzyltrimethylammonium Bromide in Materials Science and Polymer Chemistry
Polymerization Processes Initiated or Catalyzed by BTMA
Benzyltrimethylammonium (B79724) bromide (BTMA) and its close chemical relatives influence several types of polymerization reactions, acting in roles ranging from phase-transfer catalysts to integral components of the final polymer structure.
Use as a Photoinitiator in Polymerization
While not a primary photoinitiator itself, the structural components of Benzyltrimethylammonium bromide are relevant in photopolymerization systems. For instance, benzyl-containing salts like benzylpyrazinium hexafluoroantimonate, synthesized from the precursor benzyl (B1604629) bromide, can function as effective photo-latent initiators for the polymerization of epoxide monomers such as cyclohexene (B86901) oxide (CHO). Under UV irradiation, these salts can trigger rapid and exothermic polymerization.
In other systems, similar quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are used as phase-transfer catalysts. These catalysts facilitate the interaction between components in different phases, which can be crucial in certain light-induced polymerization reactions.
Role in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
The benzyl trimethylammonium moiety is integral to polymers synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a versatile method for creating polymers with controlled molecular weights and complex architectures. Researchers have successfully synthesized copolymers like poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl trimethylammonium chloride)] (POEGMA-b-PVBTMAC) using RAFT techniques. researchgate.net In these processes, a monomer containing the vinyl benzyl trimethylammonium chloride group is polymerized in a controlled manner, demonstrating the compatibility of this functional group with the RAFT process. researchgate.net This allows for the creation of well-defined block copolymers where one block contains the quaternary ammonium functionality, useful for applications in areas like drug delivery and gene therapy. researchgate.net
The ability to incorporate the benzyl trimethylammonium group into complex polymer structures like block copolymers highlights the utility of RAFT polymerization in designing functional materials. rsc.org
Incorporation into Polymer Nanocomposites
This compound is directly involved in the synthesis of polymer-clay nanocomposites. These materials are formed by polymerizing a monomer, such as vinyl benzyl trimethylammonium chloride, in the presence of functionalized clay. ias.ac.in The quaternary ammonium group helps to make the clay compatible with the polymer matrix, leading to better dispersion and enhanced properties of the final nanocomposite film. ias.ac.in The process involves modifying the clay surface, followed by in-situ solution polymerization of the monomer containing the BTMA cation. ias.ac.in The resulting nanocomposites exhibit properties that are influenced by the degree of clay dispersion within the polymer. ias.ac.in
| Parameter | Description | Finding | Reference |
| Synthesis Method | Technique used to create the nanocomposite. | Solution polymerization of vinyl benzyl trimethylammonium chloride with functionalized clay. | ias.ac.in |
| Components | Key materials used in the nanocomposite. | Poly(vinyl benzyl trimethylammonium chloride), silylated organo-modified clay. | ias.ac.in |
| Analysis Techniques | Methods used to characterize the final product. | TGA, XRD, DLS, FTIR, contact angle analysis. | ias.ac.in |
| Key Influencing Factor | Factor affecting the final properties. | The dispersion of the modified clay into the polymer solution. | ias.ac.in |
Influence on Free Radical Polymerization
In the context of free radical polymerization, particularly in multiphase systems, quaternary ammonium salts like this compound function as phase-transfer catalysts (PTC). acs.org Its close analog, Benzyltrimethylammonium chloride (BTMAC), is noted for its role in commodity polymer production. phasetransfercatalysis.com These catalysts facilitate the transfer of reactants, such as an aqueous-soluble initiator like potassium persulfate, into an organic phase containing the monomer. acs.org This transfer accelerates the reaction rate, which would otherwise be very slow due to the immiscibility of the reactants. acs.orgalfachemic.com While not always the most reactive PTC available, the cost-effectiveness of compounds like BTMAC makes them valuable for certain industrial polymer PTC reactions. phasetransfercatalysis.com The catalytic cycle involves the quaternary ammonium cation pairing with the initiator anion, making it soluble in the organic phase where polymerization occurs. acs.org
Advanced Materials Synthesis and Modification
Beyond polymerization, BTMA is a component in novel solvent systems used for modifying existing polymers.
Use in Deep Eutectic Solvents (DES) for Material Modification (e.g., Hydroxyethylcellulose)
A close derivative, benzyltriethylammonium bromide (BTEAB), has been used to synthesize a new deep eutectic solvent (DES) when mixed with urea (B33335) as a hydrogen bond donor. researchgate.netacs.org This BTEAB/urea DES serves as an effective reaction medium and catalyst for the chemical modification of hydroxyethylcellulose (HEC), a cellulose (B213188) derivative. researchgate.netacs.org Specifically, it has been successfully used for the acetylation of HEC without the need for conventional solvents or additional catalysts. researchgate.netacs.org The DES facilitates the dissolution of HEC and promotes the acylation reaction, leading to modified HEC with altered properties. researchgate.net Characterization using techniques like FTIR-ATR and NMR confirmed the successful acetylation, and X-ray diffraction (XRD) showed changes in the crystalline behavior of the modified polymer. researchgate.netacs.org
| Component A (HBA) | Component B (HBD) | Application | Outcome | Reference |
| Benzyltriethylammonium bromide (BTEAB) | Urea | Acetylation of Hydroxyethylcellulose (HEC) | Successful chemical modification of HEC in the DES system without other solvents or catalysts. | researchgate.netacs.org |
Modification of Nanocellulose for Enhanced Hydrophobicity and Dispersibility
Nanocellulose, a material derived from renewable resources, possesses remarkable mechanical properties and a high surface area, making it an attractive reinforcement agent in polymer composites. However, its inherent hydrophilicity leads to poor dispersion in hydrophobic polymer matrices and limits its performance. Surface modification of nanocellulose with surfactants like this compound is a key strategy to overcome these limitations.
The modification process typically involves the electrostatic interaction between the cationic head of the this compound and the negatively charged surface of the nanocellulose, which often carries sulfate (B86663) ester or carboxyl groups from the extraction process. This interaction effectively replaces the hydrophilic groups on the nanocellulose surface with the more hydrophobic benzyltrimethylammonium moieties.
Research has demonstrated the effectiveness of similar quaternary ammonium salts in altering the surface properties of nanocellulose. For instance, a study on the modification of nanocellulose with benzyltrimethylammonium chloride, a closely related compound, showed a significant increase in the hydrophobicity of the material. nanomxenes.com The water contact angle of the modified nanocellulose increased from 35.8° to 46°, indicating a less hydrophilic surface. nanomxenes.com This enhanced hydrophobicity leads to improved dispersibility of the nanocellulose in non-polar solvents and polymer matrices, which is crucial for the fabrication of high-performance nanocomposites with improved mechanical properties.
Table 1: Effect of Benzyltrimethylammonium Chloride Modification on Nanocellulose Hydrophobicity
| Material | Water Contact Angle (°) |
| Unmodified Nanocellulose | 35.8 |
| Nanocellulose modified with Benzyltrimethylammonium chloride | 46.0 |
This table illustrates the increase in water contact angle, a measure of hydrophobicity, after treating nanocellulose with a compound structurally similar to this compound.
Development of Perovskite Materials for X-ray Imaging
Perovskite materials have garnered significant attention for their potential in next-generation X-ray detectors due to their high X-ray attenuation coefficients, tunable bandgaps, and excellent charge transport properties. frontiersin.orgresearchgate.netscichina.com The performance and stability of perovskite-based devices are highly dependent on the quality of the perovskite crystals and the control of defects at the crystal surface and grain boundaries.
For example, additives like choline (B1196258) bromide have been shown to mediate the crystallization process of cesium lead bromide (CsPbBr₃) single crystals, leading to larger, higher-quality crystals with a significantly lower density of trap states. researchgate.net This improvement in crystal quality is directly linked to enhanced performance in gamma-ray detection. Similarly, benzylammonium-based molecules have been used to create quasi-2D perovskite structures that exhibit improved stability.
Given these precedents, it is highly probable that this compound could serve a similar function in the development of perovskite materials for X-ray imaging. Its role would likely be as a crystal growth modifier or a surface passivating agent. The benzyl group could contribute to the formation of a hydrophobic protective layer on the perovskite surface, enhancing its stability against moisture, while the quaternary ammonium cation could interact with the perovskite lattice to reduce surface defects. The optimization of such additives is a key area of research for advancing perovskite-based X-ray detection technology. frontiersin.orgscichina.com
Table 2: Properties of Perovskite Single Crystals for Radiation Detection
| Perovskite Material | Mobility-Lifetime Product (cm²/V) | X-ray Sensitivity (µC Gy⁻¹ cm⁻²) | Reference |
| Methylammonium Lead Bromide (MAPbBr₃) | 1.2 x 10⁻² | 80 | researchgate.net |
| Cesium Lead Bromide (CsPbBr₃) with Choline Bromide additive | - | - | researchgate.net |
This table highlights key performance metrics for perovskite materials used in radiation detection. The use of additives is a critical factor in optimizing these properties.
Surface Modification Applications to Improve Adhesion and Wettability
The ability to control the surface properties of materials, such as adhesion and wettability, is critical in a wide range of applications, from biomedical implants to advanced composites and coatings. pageplace.denih.gov this compound, as a cationic surfactant, can be effectively used to modify the surface energy of various substrates, thereby influencing their interaction with other materials and liquids.
The primary mechanism of action involves the adsorption of BTAB onto the material's surface. The positively charged quaternary ammonium head can bind to negatively charged surfaces through electrostatic interactions, while the benzyl group, which is more hydrophobic than a simple alkyl chain of similar length, alters the surface's polarity.
This modification can lead to several beneficial outcomes:
Improved Adhesion: In polymer composites, modifying the surface of a filler material (like nanocellulose) with this compound can enhance its adhesion to a hydrophobic polymer matrix. nanomxenes.com This is because the modified surface has better compatibility with the matrix, leading to a stronger interface and improved stress transfer, which in turn enhances the mechanical properties of the composite.
Controlled Wettability: The wettability of a surface, often quantified by its water contact angle, can be precisely tuned by applying a layer of this compound. By orienting its hydrophobic benzyl groups away from the substrate, BTAB can increase the hydrophobicity of a hydrophilic surface. Conversely, it can also act as a bridging agent to improve the wetting of a hydrophobic surface by a polar liquid.
The modification of nanocellulose with benzyltrimethylammonium chloride serves as a clear example of this principle. The treatment not only increased the hydrophobicity but also improved the dispersion of the nanocellulose within a polymer matrix, which is a direct consequence of altered adhesion and wettability characteristics. nanomxenes.com The ability to tailor these surface properties using a relatively simple treatment with compounds like this compound is a powerful tool for materials scientists and engineers.
Analytical and Biochemical Research Applications
Analytical Chemistry Techniques
In the field of analytical chemistry, Benzyltrimethylammonium (B79724) bromide's utility is primarily linked to its properties as an ion-pairing agent and a component in phase-transfer catalysis, which can be applied to various separation and extraction techniques.
While specific studies detailing the use of Benzyltrimethylammonium bromide for the liquid-liquid extraction of lead from water samples are not prominent in the available literature, its function as a phase-transfer catalyst is a core principle in such applications. Phase-transfer catalysis (PTC) facilitates the movement of a reactant from one phase into another where the reaction occurs. Quaternary ammonium (B1175870) salts are a major class of phase-transfer catalysts. biomedres.uscore.ac.uk In the context of liquid-liquid extraction of metals, a quaternary ammonium salt in the organic phase can form an ion pair with a metal anion complex from the aqueous phase, thereby transferring the metal into the organic solvent. google.com Diquaternary ammonium salts have been specifically designed to selectively extract metal anion complexes, such as platinum-group metal halides, from aqueous solutions. google.com The efficiency of this extraction can depend on the distance between the quaternary nitrogen atoms, allowing for selective binding based on the size of the metal anion complex. google.com
The general mechanism for a quaternary ammonium salt (Q⁺X⁻) in extracting a metal anion (M⁻) from an aqueous phase to an organic phase is as follows:
Aqueous Phase: M⁻ Organic Phase: Q⁺X⁻
Extraction Process: Q⁺(org) + M⁻(aq) ⇌ Q⁺M⁻(org)
This principle highlights the potential of compounds like this compound in hydrometallurgical processing and environmental remediation for the removal of valuable or toxic metals from aqueous streams.
In chromatography, this compound has been a subject of study in the context of ion-pair chromatography (IPC), a technique used for the separation of ionic compounds. oup.com In normal-phase IPC, ion-pair reagents are added to the mobile phase to control the retention and improve the peak shape of charged analytes on stationary phases like silica (B1680970) gel. oup.com
One study investigated the chromatographic behavior of several quaternary ammonium compounds, including this compound, using different ion-pair reagents. The research demonstrated that the retention time of this compound could be significantly modulated by the type and concentration of another quaternary ammonium salt, tetramethylammonium (B1211777) bromide (TMABr), in the mobile phase. oup.com This illustrates the fundamental interactions that govern separations in ion-pair chromatography.
The table below shows the effect of the concentration of the ion-pair reagent (TMABr) on the retention time of this compound.
| Concentration of TMABr (M) | Retention Time of this compound (min) |
| 0.0125 | 1.48 |
| 0.100 | 0.88 |
| Data sourced from a study on the effect of analogue ions in normal-phase ion-pair chromatography. oup.com |
This demonstrates that as the concentration of the competing ion-pair reagent increases, the retention time of the analyte decreases. oup.com Quaternary ammonium compounds are frequently used in reversed-phase liquid chromatography (RPLC) as cationic ion-pairing agents to enhance the separation of negatively charged analytes. chromatographyonline.com
Biochemical and Biological Research Tools
This compound's interactions with biological molecules and systems make it a valuable compound for biochemical research, particularly in drug formulation and the study of enzymes and proteins.
A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which can limit their bioavailability. jocpr.comresearchgate.net Surfactants are widely used to overcome this issue. jocpr.comjocpr.com this compound is a cationic surfactant, a class of molecules known to enhance the solubility of poorly soluble drugs. jocpr.comnih.gov
The primary mechanism by which surfactants increase solubility is the formation of micelles. jocpr.com Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures where the hydrophobic tails form a core and the hydrophilic heads form an outer shell that interacts with water. jocpr.com This hydrophobic core can encapsulate poorly water-soluble drug molecules, effectively increasing their concentration in the aqueous formulation. jocpr.comnih.gov
Mechanisms of Solubility Enhancement by Surfactants
| Mechanism | Description |
|---|---|
| Micellar Solubilization | Hydrophobic drugs are partitioned into the hydrophobic core of micelles, increasing their apparent solubility in the aqueous phase. jocpr.com |
| Surface Tension Reduction | Surfactants lower the surface tension between the drug particles and the solvent, improving the wetting and dissolution rate. |
Cationic surfactants like this compound are effective solubilizing agents, although the selection of a specific surfactant for a drug formulation depends on various factors, including the drug's properties and potential toxicity. jocpr.comnih.gov
Quaternary ammonium salts are known to interact with enzymes, and these interactions are a subject of significant research. Benzyltrimethylammonium salts have been studied specifically for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov
A quantitative structure-activity relationship (QSAR) study was conducted on a series of m-substituted benzyltrimethylammonium salts to analyze their inhibition of AChE from an electric eel. The study found that the inhibitory activity could be predicted based on a combination of the substituent's hydrophobicity (π), steric bulkiness (Es), and hydrogen bonding capability (HB). nih.gov This research suggested the presence of a hydrophobic pocket of a specific size on the enzyme's surface that accommodates the substituent on the benzyl (B1604629) ring of the inhibitor. nih.gov The findings also indicated a structural similarity between the active site of AChE and muscarinic receptors. nih.gov
Another study on the closely related Benzyltrimethylammonium chloride noted its ability to stimulate both nicotinic and muscarinic receptors, suggesting it acts at the same ganglionic site as acetylcholine. nih.gov At low concentrations, this compound has been shown to inhibit cholinergic receptors, while at higher concentrations, it appeared to act through a non-specific mechanism possibly involving increased potassium efflux. nih.gov
Factors Influencing Acetylcholinesterase Inhibition by Benzyltrimethylammonium Salts
| Parameter | Influence on Inhibitory Activity |
|---|---|
| Hydrophobicity (π) | A factor in the quantitative analysis of the inhibition constant. nih.gov |
| Steric Bulkiness (Es) | A linear combination with other factors helps rationalize inhibitory activity. nih.gov |
| Hydrogen Bonding (HB) | An indicator variable used to model the inhibition. nih.gov |
Based on a QSAR study of m-substituted benzyltrimethylammonium salts. nih.gov
The interaction of quaternary ammonium salts with proteins is fundamental to their biological activity. These compounds are known as membrane-active biocides because they can destabilize the structure of bacterial cell membranes, which are rich in proteins. nih.gov The interaction involves the adsorption of the quaternary ammonium molecule onto the cell surface, followed by penetration. nih.gov This can lead to a disruption of the membrane's lipid and protein components, causing leakage of intracellular contents and ultimately cell death.
At concentrations near the minimum inhibitory concentration (MIC), these salts can increase the surface pressure of the membrane, inducing a change from a liquid to a more rigid liquid-crystal state. nih.gov At higher concentrations, quaternary ammonium salts can form aggregates that solubilize hydrophobic elements of the membrane, which includes integral membrane proteins. nih.gov While direct studies focusing on the influence of this compound on the solubility of isolated proteins are not extensively documented, its known surfactant and biocidal properties imply significant interactions that can alter protein structure and stability. nih.govnih.gov The stability of proteins in various solutions is a critical area of research, as factors like buffers can significantly affect protein-protein interactions and phase stability. nih.gov
Environmental and Toxicological Considerations in Academic Research
Environmental Fate and Persistence Studies
The environmental impact of Benzyltrimethylammonium (B79724) bromide (BTMAB), a quaternary ammonium (B1175870) compound (QAC), is a subject of academic inquiry, particularly concerning its persistence and transformation in various environmental compartments.
Research into the degradation of Benzyltrimethylammonium bromide has explored several pathways, including thermal and photolytic processes. The thermal decomposition of BTMAB is understood to occur through two primary pathways. The first involves the cleavage of the carbon-nitrogen bond between the benzyl (B1604629) group and the quaternary nitrogen atom. This homolytic cleavage results in the formation of benzylic radicals and trimethylammonium species. A second pathway, known as Hofmann elimination, can become more significant at higher temperatures and involves the abstraction of a proton, leading to the formation of a styrene (B11656) derivative, trimethylamine (B31210), and hydrogen bromide. smolecule.com Under nitrogen, the decomposition onset temperature for this compound is approximately 220-222°C. smolecule.com
Photodegradation is another significant transformation pathway. The photolysis of this compound in aqueous solutions at a wavelength of 253.7 nm has been shown to produce a range of products, including benzyl alcohol, toluene (B28343), and bibenzyl. researchgate.net Mechanistic studies suggest that these products can be formed through both singlet and triplet pathways. researchgate.net
In the context of polymer electrolytes for energy devices, the degradation of the benzyltrimethylammonium functional group initiated by hydroxide (B78521) ions has been described. This can occur via nucleophilic substitution at the α-carbon of the quaternary ammonium group, yielding a tertiary amine and an alcohol-functionalized polymer. Another pathway involves the formation of a ylide intermediate through proton abstraction from a methyl group, which then rearranges to produce an amine or an alcohol. rsc.org
Table 1: Decomposition Pathways of this compound
| Decomposition Pathway | Conditions | Major Products | Mechanism Type |
|---|---|---|---|
| C-N Bond Cleavage | >220°C | Benzyl radicals, Trimethylammonium species | Homolytic |
| Hofmann Elimination | Higher Temperatures | Styrene derivative, Trimethylamine, Hydrogen bromide | Elimination |
| Photolysis (253.7 nm) | Aqueous Solution | Benzyl alcohol, Toluene, Bibenzyl | Singlet and Triplet Pathways |
| Hydroxide-initiated | Alkaline Environment | Tertiary amine, Alcohol-functionalized polymer | Nucleophilic Substitution, Ylide Intermediate |
Data derived from multiple research sources. smolecule.comresearchgate.netrsc.org
The interaction of this compound with sediments and organic matter is a key aspect of its environmental fate. As a cationic surfactant, BTMAB can be used to modify the surface of clay minerals like bentonite (B74815), transforming them into organoclays. dokumen.pubresearchgate.netresearchgate.net This modification significantly enhances the clay's capacity to adsorb organic pollutants, such as phenol (B47542), from water. dokumen.pubresearchgate.net
The mechanism of phenol sorption onto BTMAB-modified bentonite is attributed to a partition process driven by hydrophobic and organophilic interactions. researchgate.net The benzene (B151609) ring of the BTMAB ion is thought to interact favorably with phenol molecules through π-π interactions. dokumen.pub The sorption capacity of these organobentonites for pollutants generally decreases as the pH increases, which can be due to the dissociation of the pollutant molecule, reducing its affinity for the organic phase of the modified clay. researchgate.net
Conversely, studies have shown that certain materials exhibit low adsorption of BTMAB. For instance, functionalized calcium carbonates (FCCs) have been found not to adsorb the cationic probe this compound. plymouth.ac.uk The soil adsorption coefficient (Koc) for the closely related trimethylbenzylammonium chloride is estimated to be 900, suggesting low mobility in soil for this class of compounds due to strong adsorption to organic matter. nih.gov
Table 2: Adsorption Characteristics of this compound
| Adsorbent | Interaction with BTMAB | Mechanism/Observation |
|---|---|---|
| Bentonite Clay | Adsorbed to modify surface | Creates organoclay with enhanced sorption for organic pollutants. dokumen.pubresearchgate.netresearchgate.net |
| Functionalized Calcium Carbonate | Not adsorbed | Indicates selective adsorption properties of the material. plymouth.ac.uk |
Toxicity Studies for Research Purposes
Academic research has investigated the toxicological profile of this compound and related quaternary ammonium compounds to understand their potential biological effects.
Quaternary ammonium compounds, as a class, are known to exhibit toxicity towards various microorganisms and aquatic life. ontosight.ai Studies on compounds structurally similar to this compound provide insight into its potential ecotoxicity. For example, research on Benzyltrimethylammonium chloride, which differs only in the counter-ion, determined a 48-hour median lethal concentration (LC50) of 11.94 ppm for the water flea (Daphnia pulex) in an aquatic static bioassay. nih.gov The use of this compound as an antibacterial and antifungal agent further underscores its potential to impact microbial communities. actascientific.com
A significant area of toxicological research is the role of quaternary ammonium compounds in the development of antimicrobial resistance. acs.org The widespread use of these compounds as disinfectants and antiseptics raises concerns about their contribution to the emergence of resistant bacterial strains. ontosight.airesearchgate.net Research into newly synthesized QACs acknowledges the growing trend of bacterial resistance to this class of compounds as a pressing issue. researchgate.net While direct studies on this compound's role are specific, the general findings for QACs suggest that their environmental presence could be a selective pressure for resistance mechanisms. acs.org
In a research context, this compound has been investigated for its effects on biological systems, including its action as a blocker of physiological responses. In studies using guinea pig ileum muscle, this compound was found to effectively block muscle contractions induced by histamine, potassium chloride, or acetylcholine. uni.lunih.gov
Research on the chloride analogue, Benzyltrimethylammonium chloride, has demonstrated anticholinergic actions. At low concentrations, it inhibits cholinergic receptors, while at higher concentrations, it appears to act through a nonspecific mechanism that may involve an increase in potassium efflux. nih.gov Further studies have indicated a dual mechanism of action for this compound: a depolarizing type of action and a dose-dependent blocking action on muscle preparations. nih.gov These findings highlight the compound's ability to interfere with neuromuscular signaling in experimental settings.
Termite Resistance Studies for Agricultural Applications
extensive research of academic literature and scientific databases did not yield specific studies or detailed research findings concerning the use of this compound for termite resistance in agricultural applications. Consequently, data on its efficacy, such as termite mortality rates or wood weight loss percentages following treatment, is not available.
Interactive Data Table: Research Findings on this compound and Termite Resistance
Data Not AvailableFuture Research Directions and Emerging Applications
Development of Novel BTMA-Based Catalytic Systems
The development of new catalytic systems derived from or utilizing Benzyltrimethylammonium (B79724) bromide is a vibrant area of research. Scientists are exploring its potential beyond that of a simple phase-transfer catalyst by creating novel, more active, and selective catalytic species.
A significant approach involves using BTMA as a precursor for more complex catalysts. For instance, BTMA can be used as a starting material to synthesize benzyltrimethylammonium fluorochromate (BTMAFC) by reacting it with an aqueous solution of chromium trioxide and hydrofluoric acid. scientificlabs.comsigmaaldrich.com This derivative has proven to be an efficient and selective oxidizing agent for converting oximes into their corresponding ketones or aldehydes, as well as for the oxidation of various alcohols to carbonyl compounds. scientificlabs.comsigmaaldrich.com
Another derivative, Benzyltrimethylammonium tribromide (BTMA-Br₃), is synthesized from BTMA and serves as a solid, stable, and safe alternative to liquid bromine. oakwoodchemical.comresearchgate.net This makes it a convenient reagent for various transformations, including the oxidation of sulfides to sulfoxides, aldehydes to carboxylic acids, and the bromination of alkenes. oakwoodchemical.comresearchgate.net Research is also focused on its use in the one-pot synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines. oakwoodchemical.com
Furthermore, chiral derivatives of BTMA are being developed for asymmetric synthesis. For example, optically active benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide has been shown to be an effective chiral phase-transfer catalyst in the enantioselective alkylation of active methylene (B1212753) compounds. researchgate.net The exploration of novel counter-ions and structural modifications to the BTMA cation are expected to yield catalysts with enhanced performance and broader applicability in complex organic synthesis.
| Catalyst System | Precursor | Application | Reference |
| Benzyltrimethylammonium fluorochromate (BTMAFC) | Benzyltrimethylammonium bromide | Selective oxidation of oximes and alcohols | scientificlabs.com, sigmaaldrich.com |
| Benzyltrimethylammonium tribromide (BTMA-Br₃) | This compound | Oxidation of sulfides, aldehydes, diols; Bromination | oakwoodchemical.com, sigmaaldrich.com |
| Chiral BTMA derivatives | This compound | Enantioselective alkylation | researchgate.net |
| Benzyltrimethylammonium chlorobromate (BTMACB) | This compound | Oxidation of benzaldehydes | acs.org |
Exploration of BTMA in Sustainable and Green Chemistry Methodologies
The principles of green chemistry—reducing waste, using less hazardous chemicals, and designing energy-efficient processes—are central to modern chemical synthesis. This compound is increasingly recognized for its role in developing more sustainable chemical methodologies.
Its primary contribution to green chemistry is its function as a phase-transfer catalyst (PTC). theaic.org PTCs facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic), eliminating the need for expensive, and often toxic, organic solvents to create a single phase. theaic.orgbiomedres.us This approach not only simplifies reaction work-up but also allows for the use of water as a benign solvent, aligning with green chemistry principles. researchgate.net For example, the use of hexadecyldimethyl benzyl (B1604629) ammonium (B1175870) bromide, a BTMA analogue, has been shown to be an efficient catalyst for the one-pot synthesis of tetrahydrobenzopyran derivatives in water, offering high yields and an environmentally friendly procedure. researchgate.net
Research is also directed towards creating recyclable BTMA-based catalytic systems. For instance, o-Xylylene bis(triethyl ammonium tribromide), a derivative, has been employed as a recyclable reagent for the bromination of various aromatic compounds. researchgate.net The development of polymer-supported or "starburst" BTMA catalysts is another promising avenue, as it allows for easy separation and reuse of the catalyst, further reducing waste and cost. theaic.org The use of BTMA and its derivatives in biphasic systems enhances reaction rates and selectivity, reduces reaction temperatures, and often leads to higher product yields, all of which contribute to more sustainable chemical manufacturing. biomedres.usalfachemic.com
Advanced Materials Development Utilizing BTMA as a Component or Catalyst
The utility of this compound extends into the realm of materials science, where it is used both as a catalyst in polymerization reactions and as a structural component in advanced materials.
BTMA has been employed as a catalyst in the synthesis of important monomers. For example, it is involved in the synthesis of N,N'-Methylenebisacrylamide (MBAA), a crucial raw material for various industrial polymers. nih.gov Its catalytic activity facilitates the reaction, leading to high yields of the desired monomer.
In the field of nanomaterials, BTMA and its derivatives are finding use in the creation of polymer-grafted nanoparticles (PGNPs), also known as hairy nanoparticles. nih.govsemanticscholar.org These materials, which consist of a nanoparticle core with polymer chains tethered to the surface, are used to create advanced polymer nanocomposites with tailored dielectric properties for applications in electronics and energy storage. nih.govsemanticscholar.org For instance, BTMA can be used in surface-initiated polymerization techniques to graft polymers like polymethyl methacrylate (B99206) (PMMA) onto the surface of ceramic nanoparticles such as Barium Titanate (BaTiO₃). nih.gov These hybrid materials exhibit improved dispersion in polymer matrices and can enhance properties like dielectric strength and energy density. nih.gov
Furthermore, BTMA-type cations are being investigated as functional groups in anion exchange membranes (AEMs) for applications like fuel cells. nrel.govresearchgate.net While degradation is a challenge, the structural properties of the benzyl group offer avenues for modification to improve stability and performance. nrel.gov Computational studies are actively exploring substituted BTMA cations to enhance the durability of these membranes, which are critical for the advancement of green energy technologies. nrel.gov
Further Elucidation of Mechanistic Pathways in Complex Biological and Chemical Systems
A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Research continues to focus on elucidating the precise mechanistic pathways through which this compound and its derivatives participate in and influence chemical reactions.
Kinetic studies are a primary tool for this purpose. For example, detailed kinetic analyses of the oxidation of various organic substrates, such as benzaldehydes and diols, by BTMA derivatives like benzyltrimethylammonium chlorobromate (BTMACB) and benzyltrimethylammonium tribromide (BTMAB) have been conducted. researchgate.netacs.org These studies investigate the reaction order with respect to each reactant, the effect of substituents, and kinetic isotope effects. acs.org The oxidation of [²H]benzaldehyde, for instance, showed a significant kinetic isotope effect, indicating that the cleavage of the C-H bond is part of the rate-determining step. acs.org Such studies help in postulating the nature of the reactive oxidizing species and the transition state of the reaction.
The photolysis of BTMA salts has also been a subject of mechanistic investigation. Studies have shown that the photolysis of BTMA in hydroxylic solvents can proceed through different pathways (singlet and triplet) involving reactive intermediate geminate pairs, leading to various products. rsc.org Understanding these photochemical pathways is essential for controlling reaction outcomes in light-induced transformations.
In more complex systems, such as phase-transfer catalysis, the exact mechanism of how the BTMA cation shuttles the reactant anion across the phase boundary and how the structure of the cation influences this process is still an area of active investigation. Research aims to move beyond the general model to understand the subtle interactions at the interface and within the organic phase that govern the catalyst's efficiency.
Computational Chemistry and Modeling for Predicting BTMA Behavior and Interactions
Computational chemistry and molecular modeling have become indispensable tools for predicting the behavior of chemical species and guiding experimental work. These methods are increasingly being applied to this compound to understand its properties and interactions at a molecular level.
Density Functional Theory (DFT) is a key computational method used to study BTMA. For example, DFT has been employed to investigate the degradation barriers of substituted BTMA cations in alkaline exchange membranes. nrel.gov These studies can predict how different electron-donating or electron-withdrawing substituent groups on the benzyl ring affect the stability of the cation. The findings suggest that introducing electron-releasing groups at the meta-position can improve degradation barriers, potentially leading to longer-lasting fuel cell membranes. nrel.gov While the improvements predicted so far are modest, they provide a rational basis for designing more robust materials. nrel.gov
Molecular dynamics (MD) simulations are another powerful tool being used to study systems containing BTMA. MD simulations can model the dynamic behavior of BTMA in different environments, such as in an aqueous solution or at the interface of a biphasic system. arxiv.org This can provide insights into the solvation of the BTMA cation, its interaction with anions, and its role in facilitating phase transfer. For example, recent work has focused on developing data-driven, reduced models from full molecular dynamics simulations to accurately predict the kinetics of molecules like benzyl bromide in an aqueous environment, which shares structural similarities with the benzyl portion of BTMA. arxiv.org These advanced modeling techniques can help to understand and predict the heterogeneous energy dissipation processes that are often overlooked in simpler models. arxiv.org
The synergy between computational prediction and experimental validation is expected to accelerate the development of new applications for BTMA, from more efficient catalysts to more durable advanced materials.
Q & A
Q. What are the recommended methods for synthesizing and purifying BTMAB for laboratory use?
BTMAB is typically synthesized via quaternization of benzyl chloride with trimethylamine in a polar solvent like ethanol. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors or byproducts. Yield optimization requires controlled stoichiometry and reaction time .
Q. How can researchers characterize the purity and structural integrity of BTMAB?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of benzyl and trimethyl groups (e.g., H NMR: δ 7.3–7.5 ppm for aromatic protons, δ 3.3–3.5 ppm for N(CH)).
- Elemental Analysis : Verify C, H, N, and Br content against theoretical values (e.g., C: 52.19%, H: 7.00%, N: 6.08%, Br: 34.72%).
- Melting Point Determination : Compare observed melting points (227–234°C) with literature values to assess purity .
Q. What safety protocols are essential when handling BTMAB in laboratory settings?
- Use personal protective equipment (PPE) including gloves and goggles.
- Work in a fume hood to avoid inhalation of dust.
- Avoid skin contact due to irritant properties (R36/37/38).
- Store in airtight containers away from moisture .
Advanced Research Questions
Q. What methodologies are employed to investigate BTMAB's role in supramolecular crystal engineering?
Single-crystal X-ray diffraction (SC-XRD) is critical for analyzing BTMAB-containing complexes. For example, in inclusion complexes with binaphthalene-diol, SC-XRD reveals monoclinic packing (space group P21) stabilized by hydrogen bonds (e.g., O–H···Br interactions) and van der Waals forces. Unit cell parameters (a = 10.5345 Å, b = 9.9038 Å, c = 12.7437 Å) and bond angles (β = 104.1°) provide insights into steric effects of the bromide anion .
Q. How does BTMAB function as a phase-transfer catalyst (PTC) in biphasic reactions?
BTMAB facilitates anion transfer (e.g., Br) between aqueous and organic phases due to its amphiphilic structure. The benzyl group enhances solubility in organic solvents, while the quaternary ammonium ion stabilizes anions in the interfacial region. This mechanism is critical in nucleophilic substitutions, such as the synthesis of esters or ethers .
Q. What electrochemical strategies utilize BTMAB for carboxylation reactions?
BTMAB serves as a substrate in electrocarboxylation with CO. A typical setup includes:
Q. How do researchers analyze the adsorption kinetics of BTMAB at air/water interfaces?
Dynamic surface tension is measured using the maximum bubble pressure method (MBPM). Adsorption follows a diffusion-controlled mechanism initially (activation energy ~11.0 kJ/mol), transitioning to mixed kinetic-diffusion control at later stages. Parameters like critical micelle concentration (CMC: 0.11 mol/L) and temperature effects are quantified via Gibbs adsorption isotherms .
Q. How can crystallographic data resolve discrepancies in reported melting points of BTMAB?
Variations in melting points (e.g., 227–234°C vs. 230–232°C) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) distinguish polymorphs. Recrystallization under controlled conditions (e.g., solvent polarity) ensures consistent crystalline forms .
Q. What are the implications of BTMAB's interaction with biological receptors in model organisms?
In insect muscle studies, BTMAB acts as a cholinergic agonist, binding to muscarinic receptors and inhibiting acetylcholine-induced contractions. Dose-response assays (e.g., IC determination) and receptor-binding studies using radiolabeled ligands elucidate its pharmacological profile .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
